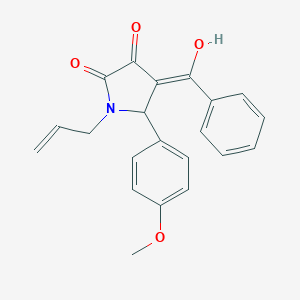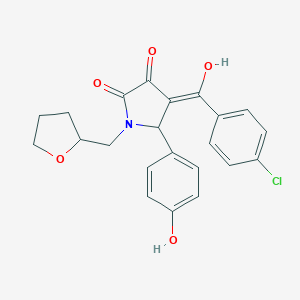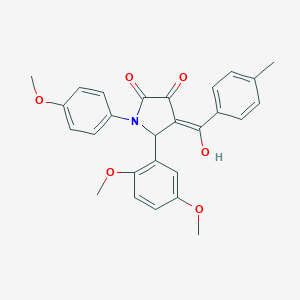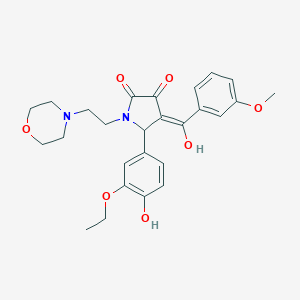
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABMH is a pyrrole derivative that has been synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not well understood, but it is believed to involve the inhibition of various enzymes, such as topoisomerase II and DNA polymerase. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one requires further investigation, and its potential targets need to be identified to understand its mode of action.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit various biochemical and physiological effects, such as DNA damage, cell cycle arrest, and ROS generation. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit antifungal and antibacterial activities, which may be due to its ability to inhibit various enzymes involved in cell wall synthesis and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, such as its easy synthesis, high purity, and good stability. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is also soluble in various organic solvents, which makes it easy to handle and use in different experiments. However, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, such as its low water solubility and potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can also be used as a key intermediate for the synthesis of various pyrrole derivatives with potential applications in medicinal chemistry. In addition, further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials and its potential applications in medicinal chemistry. Further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Métodos De Síntesis
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by a Michael addition reaction with allyl bromide and benzoyl chloride. Another method involves the reaction between 4-methoxybenzaldehyde, ethyl acetoacetate, and allyl bromide in the presence of a base, followed by a condensation reaction with benzoyl chloride. The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one using these methods has been reported in the literature, and the purity and yield of the compound have been determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. In organic synthesis, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a key intermediate for the synthesis of various pyrrole derivatives.
Propiedades
Fórmula molecular |
C21H19NO4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19NO4/c1-3-13-22-18(14-9-11-16(26-2)12-10-14)17(20(24)21(22)25)19(23)15-7-5-4-6-8-15/h3-12,18,23H,1,13H2,2H3/b19-17- |
Clave InChI |
UYKVDGJKCUICCP-ZPHPHTNESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC=C |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)




![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)